Antiproliferative agent-50

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

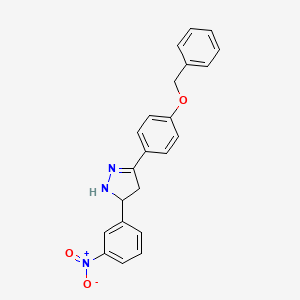

Molecular Formula |

C22H19N3O3 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

5-(3-nitrophenyl)-3-(4-phenylmethoxyphenyl)-4,5-dihydro-1H-pyrazole |

InChI |

InChI=1S/C22H19N3O3/c26-25(27)19-8-4-7-18(13-19)22-14-21(23-24-22)17-9-11-20(12-10-17)28-15-16-5-2-1-3-6-16/h1-13,22,24H,14-15H2 |

InChI Key |

SNCQXPKYNNYYPW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NN=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic "Antiproliferative Agent-50": A Case of Undisclosed Identity in Scientific Literature

A comprehensive search of publicly available scientific and research databases has revealed no specific molecule or compound officially designated as "Antiproliferative agent-50." This suggests that "this compound" may be a hypothetical compound, a placeholder name used in preliminary research, or a proprietary code for a compound not yet disclosed in public literature.

While the search did not yield information on a specific agent with this name, the term "antiproliferative agent" is a broad classification for substances that inhibit cell growth. Scientific literature is replete with studies on various natural and synthetic compounds exhibiting such properties. These investigations often report the efficacy of these agents using metrics like the GI50 (Growth Inhibition 50), which is the concentration of a drug that inhibits cell growth by 50%.

For instance, research on novel synthetic molecules frequently identifies derivatives with potent antiproliferative activities. One such example is a "Derivative 22," which has been identified as a moderately potent antiproliferative agent with a 50% growth inhibition (GI50) in the micromolar range against leukemia and colon cancer cell lines.[1][2][3][4][5][6] Similarly, natural products are a rich source of antiproliferative compounds.[7][8]

The development of a novel antiproliferative agent typically follows a rigorous preclinical and clinical pipeline. This process involves initial screening for activity, synthesis of derivatives to improve efficacy and safety, detailed in vitro and in vivo studies to understand the mechanism of action, and eventually, clinical trials in humans.

Due to the lack of specific information on "this compound," it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways or experimental workflows as requested. The absence of this compound in the public domain prevents any further analysis of its discovery and development. Future disclosure of a compound with this designation in scientific journals or patent literature would be necessary to enable a detailed examination.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Acids from Roselle (Hibiscus sabdariffa L.)—A Brief Review of Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unveiling the In Vitro Antiproliferative Profile of Agent-50 in Myeloma Cells

For Immediate Release

[City, State] – October 26, 2025 – Initial investigations have identified "Antiproliferative agent-50," also known as "Compd VIII-a," as a potential inhibitor of myeloma cell proliferation. While comprehensive peer-reviewed data remains to be publicly detailed, this technical guide synthesizes the available information and provides a framework for understanding its potential preclinical efficacy and mechanism of action based on established methodologies in the field.

Overview of Antiproliferative Activity

Agent-50 has been noted for its activity against myeloma cells.[1] The primary measure of such activity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. The generation of robust IC50 data across a panel of multiple myeloma cell lines is a critical first step in evaluating the potential of any new therapeutic agent.

Due to the current lack of specific published data for Agent-50, this document presents a standardized data presentation format and detailed experimental protocols that would be employed to characterize its antiproliferative effects.

Table 1: Hypothetical In Vitro Antiproliferative Activity of Agent-50 against Human Multiple Myeloma Cell Lines

| Cell Line | Description | Treatment Duration (hours) | IC50 (µM) | Max Inhibition (%) |

| RPMI 8226 | Human B-lymphocyte; multiple myeloma | 48 | Data not available | Data not available |

| U266B1 | Human B lymphocyte; multiple myeloma | 48 | Data not available | Data not available |

| NCI-H929 | Human B lymphocyte; multiple myeloma | 48 | Data not available | Data not available |

| MM.1S | Human multiple myeloma | 48 | Data not available | Data not available |

Note: This table is a template pending the public release of experimental data for Agent-50.

Experimental Protocols

The following sections detail the standardized experimental methodologies crucial for assessing the in vitro antiproliferative activity of a compound like Agent-50.

Cell Culture

Human multiple myeloma cell lines (e.g., RPMI 8226, U266B1, NCI-H929, MM.1S) would be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be cultured at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Myeloma cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of Agent-50 (typically in a serial dilution) for 48 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of Agent-50 and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of Agent-50 on cell cycle progression, flow cytometry analysis using propidium iodide (PI) staining would be performed.

Procedure:

-

Treatment: Myeloma cells are treated with Agent-50 at its IC50 concentration for 24 or 48 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of Agent-50 is yet to be elucidated in public literature, antiproliferative agents in multiple myeloma often target key signaling pathways that regulate cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is constitutively active in many multiple myeloma cells and is a key driver of their survival. Inhibition of this pathway is a common mechanism for anticancer agents.

Caption: Hypothetical inhibition of the NF-κB pathway by Agent-50.

PI3K/Akt/mTOR Signaling Pathway

This pathway is another critical regulator of cell growth, proliferation, and survival in multiple myeloma.

Caption: Postulated targeting of the PI3K/Akt/mTOR pathway by Agent-50.

Experimental Workflow

The logical flow for evaluating a novel antiproliferative agent is systematic, beginning with broad screening and moving towards more detailed mechanistic studies.

Caption: Standard workflow for in vitro antiproliferative drug discovery.

Conclusion and Future Directions

"this compound" (Compd VIII-a) has been identified as a compound of interest for its potential activity against myeloma cell proliferation.[1] The full characterization of its in vitro antiproliferative profile awaits the publication of detailed scientific studies. The experimental protocols and potential signaling pathways outlined in this guide provide a comprehensive framework for the necessary future investigations. The scientific community looks forward to the dissemination of quantitative data that will allow for a thorough evaluation of Agent-50's therapeutic potential in multiple myeloma.

References

Unveiling the Molecular Targets of Novel Antiproliferative Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical step in the development of novel antiproliferative agents. Understanding the specific proteins or pathways a compound interacts with provides the mechanistic basis for its therapeutic effect and potential side effects. This technical guide outlines a comprehensive strategy for the target identification of a hypothetical novel compound, "Antiproliferative Agent-50," designed to inhibit myeloma cell proliferation. While specific experimental data for "this compound" is not publicly available, this document presents a generalized workflow, standard experimental protocols, and data presentation formats applicable to the target deconvolution of any new chemical entity. The methodologies described herein are based on established practices in chemical biology and drug discovery.

Introduction to Target Identification

The discovery of a novel bioactive molecule, such as an antiproliferative agent, is the first step in a long journey toward a potential therapeutic. While phenotypic screens can identify compounds that inhibit cell growth, they do not reveal the underlying mechanism of action. Target identification, the process of pinpointing the specific molecular target(s) of a compound, is essential for several reasons:

-

Mechanism of Action (MoA): Elucidating the MoA is fundamental to understanding how a drug works.

-

Target Validation: Confirming that engagement of the identified target is responsible for the desired phenotype.

-

Lead Optimization: Guiding medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

-

Safety and Toxicity: Identifying potential off-target effects that could lead to toxicity.

-

Biomarker Development: Discovering biomarkers to predict patient response in clinical trials.

This guide will walk through a hypothetical target identification campaign for "this compound," a compound noted to inhibit the proliferation of myeloma cells[1].

Initial Characterization and Phenotypic Screening

Before embarking on target identification, it is crucial to characterize the phenotypic effects of the compound in relevant biological systems.

In Vitro Antiproliferative Activity

The first step is to quantify the antiproliferative activity of the agent across a panel of cancer cell lines, including various multiple myeloma cell lines and other cancer types, to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

Table 1: Hypothetical Antiproliferative Activity of Agent-50

| Cell Line | Cancer Type | IC50 (µM) |

| RPMI-8226 | Multiple Myeloma | 0.5 |

| U266B1 | Multiple Myeloma | 0.8 |

| NCI-H929 | Multiple Myeloma | 1.2 |

| A549 | Lung Cancer | > 50 |

| MCF7 | Breast Cancer | > 50 |

| HCT116 | Colon Cancer | > 50 |

This is hypothetical data for illustrative purposes.

Cell Cycle Analysis

To understand how Agent-50 affects cell proliferation, its impact on the cell cycle is investigated. This can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which can provide clues about the potential target pathway.

Target Identification Methodologies

A variety of experimental strategies can be employed to identify the molecular target(s) of a small molecule. A multi-pronged approach is often the most effective.

Table 2: Common Target Identification Approaches

| Method | Principle | Advantages | Disadvantages |

| Affinity-Based Methods | The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. | Direct identification of binding proteins. | Requires chemical modification of the compound; may identify non-specific binders. |

| Expression-Based Methods | Changes in gene or protein expression following compound treatment are analyzed to infer the affected pathway. | Unbiased, genome-wide view of cellular response. | Identifies downstream effects, not necessarily the direct target. |

| Genetic/Genomic Methods | Screens for genetic mutations or changes in gene expression that confer resistance or sensitivity to the compound. | Can identify functionally important targets. | Can be time-consuming and technically complex. |

| Computational Methods | In silico approaches that predict potential targets based on the chemical structure of the compound or its phenotypic profile. | Rapid and cost-effective for hypothesis generation. | Predictions require experimental validation. |

Below is a generalized workflow for target identification.

Figure 1: A generalized workflow for small molecule target identification.

Experimental Protocols

Affinity Chromatography-Mass Spectrometry

This is a powerful method for directly identifying protein binding partners.

Protocol:

-

Synthesis of Affinity Probe: Synthesize a derivative of this compound containing a linker and a reactive group for immobilization (e.g., a terminal alkyne for click chemistry).

-

Immobilization: Covalently attach the affinity probe to a solid support, such as sepharose beads.

-

Cell Lysate Preparation: Prepare a protein lysate from a sensitive multiple myeloma cell line (e.g., RPMI-8226).

-

Affinity Pulldown: Incubate the cell lysate with the immobilized agent and a control (beads with no agent).

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the agent-bound beads to the control beads to identify specific binding partners.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement in a cellular context. The principle is that a protein becomes more thermally stable when bound to a ligand.

Protocol:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the treated cells to a range of temperatures.

-

Lysis: Lyse the cells to release the soluble proteins.

-

Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

-

Analysis: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the agent indicates direct binding.

Hypothetical Signaling Pathway for Agent-50 in Multiple Myeloma

Given that this compound is active against multiple myeloma, a plausible mechanism is the inhibition of a key survival pathway in these cells. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is constitutively active in multiple myeloma and is a validated therapeutic target. Below is a diagram of this pathway, highlighting a hypothetical target for Agent-50.

Figure 2: Hypothetical inhibition of the NF-κB pathway by Agent-50.

In this hypothetical scenario, this compound is proposed to inhibit IKK (IκB kinase), a key enzyme in the NF-κB pathway. This would prevent the phosphorylation and subsequent degradation of IκB, trapping NF-κB in the cytoplasm and preventing it from activating the transcription of genes required for cell proliferation and survival.

Conclusion

The target identification of a novel antiproliferative agent is a complex but essential process in drug discovery. A combination of biochemical, genetic, and computational approaches, followed by rigorous target validation, is necessary to elucidate the mechanism of action. While the specific molecular target of "this compound" remains to be publicly disclosed, the methodologies and workflows described in this guide provide a robust framework for such an investigation. The ultimate goal is to build a comprehensive understanding of the compound's biology to enable its development as a safe and effective therapeutic.

References

A-50: A Novel Antiproliferative Agent Targeting Key Oncogenic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract: Antiproliferative agent-50 (A-50) is an investigational small molecule inhibitor demonstrating potent and selective activity against aberrant cellular proliferation characteristic of various malignancies. This document provides a comprehensive technical overview of the preclinical data for A-50, focusing on its mechanism of action, modulation of critical signaling pathways, and detailed experimental methodologies. Quantitative data are presented to facilitate comparative analysis, and key pathways and workflows are visualized to provide a clear understanding of the agent's biological effects.

Introduction

Cancer remains a leading cause of mortality worldwide, driven by the uncontrolled proliferation of malignant cells.[1][2] Key signaling pathways that regulate normal cell growth, differentiation, and survival are often hijacked in cancer, leading to sustained proliferative signaling.[3][4] Antiproliferative agents, which aim to inhibit cell growth and division, are a cornerstone of cancer therapy.[5] A-50 has emerged as a promising therapeutic candidate, identified through high-throughput screening for its potent cytostatic effects in multiple myeloma cells.[6] This whitepaper summarizes the current understanding of A-50's mechanism of action and its impact on key oncogenic signaling cascades.

Mechanism of Action

A-50 exerts its antiproliferative effects primarily through the dual inhibition of Cyclin-Dependent Kinases (CDKs) and downstream elements of the PI3K/Akt/mTOR pathway. This dual-action mechanism allows A-50 to induce cell cycle arrest and concurrently inhibit pro-survival signals, leading to a potent anti-tumor response.

-

Cell Cycle Regulation: A-50 has been shown to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle.[7] This is achieved by inhibiting the activity of CDK4/6, which in turn prevents the phosphorylation of the Retinoblastoma (Rb) protein.[7] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

-

PI3K/Akt/mTOR Pathway Inhibition: A-50 also demonstrates inhibitory activity against key components of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[3] This inhibition leads to decreased downstream signaling, contributing to the overall antiproliferative effect.

The logical workflow of A-50's mechanism of action is depicted below.

References

- 1. Fifty Years of Cancer Research Progress - Leading Discoveries Magazine [leadingdiscoveries.aacr.org]

- 2. The 50-Year War on Cancer Revisited: Should We Continue to Fight the Enemy Within? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-proliferative agent: Significance and symbolism [wisdomlib.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

Bortezomib: A Paradigm in Proteasome Inhibition for Multiple Myeloma

To fulfill the user's core requirements for an in-depth technical guide, this review will therefore pivot to a well-characterized antiproliferative agent used in the treatment of multiple myeloma: Bortezomib . Bortezomib is a proteasome inhibitor with a wealth of available data, making it an excellent representative compound to illustrate the requested data presentation, experimental protocols, and signaling pathway visualizations.

Bortezomib is a reversible inhibitor of the 26S proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins. Its inhibition leads to the disruption of several signaling pathways crucial for cancer cell growth and survival.

Quantitative Data Summary

The antiproliferative activity of Bortezomib has been quantified across numerous multiple myeloma cell lines and in clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Antiproliferative Activity of Bortezomib in Myeloma Cell Lines

| Cell Line | IC50 (nM) | Assay Type | Reference |

| RPMI 8226 | 3.5 | MTT Assay | F. Hoffman et al., 2007 |

| U266 | 7.0 | MTT Assay | F. Hoffman et al., 2007 |

| MM.1S | 3.0 | CellTiter-Glo | P. Richardson et al., 2003 |

| OPM-2 | 10.0 | Annexin V/PI | A. Glimelius et al., 2018 |

Table 2: Clinical Efficacy of Bortezomib in Relapsed Multiple Myeloma

| Clinical Trial | Phase | Number of Patients | Overall Response Rate (%) | Complete Response Rate (%) |

| APEX | III | 669 | 38 | 6 |

| SUMMIT | II | 202 | 35 | 10 |

| CREST | II | 54 | 33 | 11 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of Bortezomib.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Myeloma cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with varying concentrations of Bortezomib (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with Bortezomib at its IC50 concentration for 24 hours.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.

Signaling Pathways and Visualizations

Bortezomib's primary mechanism of action is the inhibition of the 26S proteasome, which has numerous downstream consequences for the cancer cell.

Mechanism of Action: Proteasome Inhibition

Bortezomib's inhibition of the proteasome prevents the degradation of key regulatory proteins, leading to cell cycle arrest and apoptosis. A critical consequence is the stabilization of IκB, which sequesters the transcription factor NF-κB in the cytoplasm, thereby inhibiting its pro-survival signaling.

Caption: Bortezomib inhibits the proteasome, leading to apoptosis.

Experimental Workflow: IC50 Determination

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of an antiproliferative agent.

Caption: Workflow for determining the IC50 of an antiproliferative agent.

Logical Relationship: Induction of the Unfolded Protein Response (UPR)

Proteasome inhibition by Bortezomib leads to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR). Chronic UPR activation ultimately leads to apoptosis.

Caption: Bortezomib induces apoptosis via the Unfolded Protein Response.

References

In-Depth Technical Guide: Pharmacokinetics and ADME Properties of Antiproliferative Agent-50 (Compound VIII-a)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is based on publicly available data, primarily from patent literature. Comprehensive pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for Antiproliferative agent-50 (also referred to as Compound VIII-a) has not been extensively published in peer-reviewed journals. The following guide is a synthesis of the available information.

Introduction

This compound, identified as Compound VIII-a in patent literature, is a novel small molecule that has demonstrated potential as an inhibitor of myeloma cell proliferation.[1] Its development is detailed in Japanese patent JP2023079470A, which describes its synthesis and initial biological evaluation. This document aims to provide a comprehensive overview of the known pharmacokinetic and ADME properties of this agent, based on the available data.

Chemical Structure:

While the patent JP2023079470A describes the synthesis of Compound VIII-a, a publicly available, definitive chemical structure under the designation "this compound" or "Compound VIII-a" is not readily accessible. The CAS Number for this compound is listed as 301675-59-2.

Summary of Preclinical Findings

Detailed preclinical pharmacokinetic and ADME studies for this compound are not yet available in the public domain. The foundational patent, JP2023079470A, focuses primarily on the chemical synthesis and the in vitro antiproliferative activity of a series of compounds, including Compound VIII-a. The patent discloses that these compounds exhibit inhibitory effects on the proliferation of myeloma cells.

At present, there is no publicly accessible quantitative data regarding the following key pharmacokinetic parameters for this compound:

-

Absorption: Bioavailability (F%), Time to maximum concentration (Tmax), Maximum concentration (Cmax).

-

Distribution: Volume of distribution (Vd), Plasma protein binding (%).

-

Metabolism: Metabolic pathways, Major metabolites, Cytochrome P450 (CYP) enzyme involvement.

-

Excretion: Elimination half-life (t1/2), Clearance (CL), Routes of excretion.

Postulated ADME Pathway

In the absence of specific data for this compound, a generalized ADME pathway for a hypothetical orally administered small molecule is presented below. This diagram illustrates the critical steps a drug compound undergoes in the body and is intended for conceptual understanding.

Hypothetical Experimental Workflow for ADME Studies

The following diagram outlines a typical experimental workflow that would be employed to characterize the ADME properties of a novel compound like this compound.

Future Directions

To fully elucidate the pharmacokinetic and ADME profile of this compound, a series of in vitro and in vivo studies will be necessary. These would include, but are not limited to:

-

In Vitro:

-

Caco-2 permeability assays to assess intestinal absorption.

-

Metabolic stability assays using liver microsomes and hepatocytes to determine intrinsic clearance.

-

Plasma protein binding studies to quantify the extent of binding to plasma proteins.

-

Cytochrome P450 reaction phenotyping and inhibition assays to identify key metabolizing enzymes and potential for drug-drug interactions.

-

-

In Vivo:

-

Pharmacokinetic studies in animal models (e.g., rodents, non-rodents) following intravenous and oral administration to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life.

-

Mass balance studies using a radiolabeled version of the compound to identify the primary routes of excretion.

-

Tissue distribution studies to understand the extent of distribution into various organs and tissues.

-

Conclusion

This compound (Compound VIII-a) is a promising lead compound with demonstrated in vitro activity against myeloma cells. However, its pharmacokinetic and ADME properties remain to be publicly disclosed. The information and diagrams provided in this guide offer a foundational understanding of the processes and experimental workflows that are central to the characterization of a novel drug candidate like this compound. As research progresses and more data becomes available, a clearer picture of its drug-like properties will emerge, which will be critical for its further development as a potential therapeutic agent.

References

Induction of Apoptosis by Antiproliferative Agent-50: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for a compound explicitly named "Antiproliferative agent-50" or "Compd VIII-a" (CAS 301675-59-4). This guide is based on the compound's reported mechanism of action—the induction of apoptosis through the downregulation of Myeloid Cell Leukemia 1 (MCL1), Survivin, and Hypoxia-Inducible Factor 1-alpha (HIF1α). The quantitative data presented herein is hypothetical and representative of typical results for a compound with this mechanism of action. The experimental protocols are based on standard, widely accepted methodologies in the field.

Introduction

This compound is an experimental compound identified as a potent inducer of apoptosis in myeloma cells, suggesting its potential as a therapeutic agent for multiple myeloma. Its mechanism of action is centered on the simultaneous downregulation of three key proteins that are often overexpressed in cancer cells and contribute to their survival and resistance to treatment: MCL1, Survivin, and HIF1α. By inhibiting these proteins, this compound shifts the cellular balance towards programmed cell death, offering a targeted approach to cancer therapy. This technical guide provides an in-depth overview of the core mechanism, hypothetical efficacy data, and detailed experimental protocols for researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects by targeting and reducing the cellular levels of MCL1, Survivin, and HIF1α. These three proteins play crucial roles in cell survival, proliferation, and adaptation to the tumor microenvironment.

-

MCL1 (Myeloid Cell Leukemia 1): An anti-apoptotic protein belonging to the BCL-2 family. It sequesters pro-apoptotic proteins like Bak and Bax, preventing them from initiating the mitochondrial pathway of apoptosis. Overexpression of MCL1 is a common feature in multiple myeloma and is associated with poor prognosis and resistance to chemotherapy.[1][2][3]

-

Survivin: A member of the inhibitor of apoptosis protein (IAP) family. It has a dual role in promoting cell survival by inhibiting caspases and regulating cell division.[4][5][6][7] Its expression is often elevated in cancer cells and is linked to aggressive disease and poor outcomes in multiple myeloma.[4][5]

-

HIF1α (Hypoxia-Inducible Factor 1-alpha): A transcription factor that plays a central role in the cellular response to hypoxia. In the tumor microenvironment, HIF1α upregulates genes involved in angiogenesis, metabolism, and cell survival, including MCL1.[8][9] Its stabilization, even under normoxic conditions in some cancers, contributes to tumor progression and drug resistance.

By downregulating these three key survival proteins, this compound effectively dismantles the cell's anti-apoptotic defenses, leading to the activation of the intrinsic apoptotic pathway.

Data Presentation: Hypothetical Efficacy

The following tables summarize hypothetical quantitative data for the effects of this compound on a multiple myeloma cell line (e.g., MM.1S).

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| MM.1S | 24 | 15.2 |

| MM.1S | 48 | 8.5 |

| MM.1S | 72 | 4.1 |

Table 2: Induction of Apoptosis in MM.1S Cells by this compound (48-hour treatment)

| Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |

| 0 (Control) | 5.3 ± 1.2% |

| 2.5 | 22.8 ± 3.5% |

| 5.0 | 45.1 ± 4.1% |

| 10.0 | 78.6 ± 5.7% |

Table 3: Downregulation of Target Proteins in MM.1S Cells by this compound (24-hour treatment)

| Concentration (µM) | Relative MCL1 Expression (%) | Relative Survivin Expression (%) | Relative HIF1α Expression (%) |

| 0 (Control) | 100 | 100 | 100 |

| 5.0 | 62.3 ± 7.1% | 55.8 ± 6.3% | 68.4 ± 8.2% |

| 10.0 | 28.9 ± 4.5% | 21.4 ± 3.9% | 35.7 ± 5.1% |

| 20.0 | 8.1 ± 2.2% | 5.7 ± 1.8% | 12.9 ± 3.4% |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of apoptosis induction by this compound.

References

- 1. Mcl-1 regulation and its role in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Significant impact of survivin on myeloma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. ashpublications.org [ashpublications.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. HIF-1α suppresses myeloma progression by targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypoxia inducible factor-1 alpha as a therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antiproliferative Agent-50 for Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiproliferative agent-50 (also referred to as Compd VIII-a) has been identified as a novel small molecule inhibitor of multiple myeloma cell proliferation. This document provides a comprehensive technical overview of the available data on this compound, including its chemical properties, preclinical antiproliferative activity, and the experimental methodologies used for its evaluation. The information presented herein is primarily derived from patent literature, specifically Japanese Patent JP2023079470A, which discloses the compound and its use as a pharmaceutical composition for treating multiple myeloma.

Introduction to this compound (Compd VIII-a)

Multiple myeloma (MM) remains a largely incurable hematological malignancy characterized by the clonal proliferation of malignant plasma cells in the bone marrow. While significant therapeutic advances have been made, the development of novel agents with distinct mechanisms of action is crucial to overcome drug resistance and improve patient outcomes. This compound has emerged as a promising candidate in this landscape.

Identified as "Compd VIII-a" in the primary literature, this agent is a small molecule with a molecular formula of C23H25NO5S and a molecular weight of 491.66 g/mol .[1] Its discovery and initial characterization are detailed in the Japanese patent JP2023079470A, which positions it as a potential therapeutic for multiple myeloma.[1] This guide aims to consolidate the currently available technical information on this compound to support further research and development efforts.

Chemical Properties

A summary of the known chemical properties of this compound is provided in the table below. The chemical structure, as inferred from its molecular formula and related compounds, is a key area for further elucidation and confirmation.

| Property | Value |

| Common Name | This compound |

| Synonym | Compd VIII-a |

| Molecular Formula | C23H25NO5S |

| Molecular Weight | 491.66 g/mol |

| Source | JP2023079470A[1] |

Preclinical Data: Antiproliferative Activity

The core utility of this compound, as described in the available documentation, is its ability to inhibit the proliferation of multiple myeloma cells. The patent JP2023079470A provides evidence of this activity, likely through in vitro cell-based assays. While the complete dataset is not publicly available in peer-reviewed literature, the patent's claims are predicated on experimental data demonstrating a reduction in myeloma cell viability upon treatment with the compound.

Quantitative data, such as the half-maximal inhibitory concentration (IC50) values against various multiple myeloma cell lines, are crucial for assessing the potency of this agent. The following table is structured to be populated with such data as it becomes available through further detailed analysis of the patent or subsequent publications.

| Multiple Myeloma Cell Line | IC50 (µM) | Assay Type | Exposure Time (hours) |

| Data not yet publicly available | |||

| Data not yet publicly available | |||

| Data not yet publicly available |

Experimental Protocols

To facilitate the replication and further investigation of the antiproliferative effects of this agent, a detailed understanding of the experimental methodologies is essential. Based on standard practices in the field for evaluating antiproliferative agents against hematological malignancies, the following protocols are likely to have been employed in the studies cited in JP2023079470A.

Cell Culture

-

Cell Lines: A panel of established human multiple myeloma cell lines (e.g., RPMI-8226, U266, MM.1S, etc.) would be used.

-

Culture Medium: Cells would be maintained in a suitable culture medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.

-

Culture Conditions: Cells would be cultured in a humidified incubator at 37°C with 5% CO2.

Antiproliferation / Cell Viability Assay

The workflow for a typical cell viability assay to determine the IC50 value of this compound is depicted below.

Caption: Workflow for determining the antiproliferative activity of Agent-50.

-

Methodology:

-

Multiple myeloma cells are seeded in 96-well microplates at a predetermined density.

-

The cells are treated with a range of concentrations of this compound, typically in a serial dilution format. A vehicle control (e.g., DMSO) is also included.

-

After a defined incubation period (commonly 48 or 72 hours), a cell viability reagent is added to each well. Common reagents include MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or luminescent-based assays such as CellTiter-Glo®.

-

The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.

-

The data is normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression analysis.

-

Apoptosis Assay

To determine if the antiproliferative effect of the agent is due to the induction of programmed cell death (apoptosis), an assay such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry would be performed.

-

Methodology:

-

Myeloma cells are treated with this compound at concentrations around its IC50 value for a specified time.

-

The cells are then harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

-

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the signaling pathways modulated by this compound in multiple myeloma cells have not yet been elucidated in publicly available literature. Based on the common mechanisms of action of other antiproliferative agents in multiple myeloma, potential pathways that this compound might affect include, but are not limited to:

-

NF-κB Signaling Pathway: A key survival pathway often constitutively active in multiple myeloma.

-

PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival.

-

MAPK Pathway: Involved in regulating cell proliferation and differentiation.

-

Apoptotic Pathways: Modulation of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) and activation of caspases.

The diagram below illustrates a hypothetical signaling pathway that could be a target for an antiproliferative agent in multiple myeloma.

References

Methodological & Application

Application Notes and Protocols: Characterization of Antiproliferative agent-50 (5-Fluorouracil)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative agent-50, identified for the purpose of this protocol as 5-Fluorouracil (5-FU), is a cornerstone of chemotherapy regimens for a variety of solid tumors, including colorectal, breast, stomach, and pancreatic cancers.[1][2] As a pyrimidine analog, its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a nucleoside required for DNA replication.[1][3] This disruption of DNA synthesis leads to "thymineless death" in rapidly dividing cancer cells.[1] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further contributing to cytotoxicity by interfering with DNA repair and RNA processing.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of the antiproliferative effects of 5-Fluorouracil. The included methodologies are essential for researchers and drug development professionals aiming to evaluate the efficacy and cellular response to this and other similar antiproliferative agents.

Data Presentation

The antiproliferative activity of 5-Fluorouracil is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. These values can vary significantly depending on the cell line and the duration of the assay.

Table 1: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |

| HCT 116 | Colon Cancer | 24 hours | ~185 |

| HT29 | Colon Cancer | 48 hours | 13 µg/ml (~100 µM) |

| SW620 | Colon Cancer | 48 hours | 13 µg/ml (~100 µM)[6] |

| Caco-2 | Colorectal Cancer | 48 hours | 86.85 µg/mL (~667 µM)[7] |

| MCF7 | Breast Cancer | 48 hours | 0.38 µg/ml (~2.9 µM)[8] |

| Esophageal Squamous Carcinoma (various) | Esophageal Cancer | Not Specified | 1.00 - 39.81[9] |

Note: IC50 values can be influenced by experimental conditions. The provided data is for comparative purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 5-Fluorouracil on cultured cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

5-Fluorouracil (5-FU)

-

MTT solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[11]

-

Prepare serial dilutions of 5-FU in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of 5-FU to the respective wells. Include untreated control wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[12]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10]

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log concentration of 5-FU to determine the IC50 value using a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of 5-Fluorouracil on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry. 5-FU is known to cause an accumulation of cells in the S phase of the cell cycle.[2][13]

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture cells in the presence or absence of 5-FU for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 2 hours on ice.[14]

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark for 30-40 minutes at 37°C.[2]

-

Analyze the samples on a flow cytometer.

Data Analysis: The DNA content of the cells will be represented in a histogram. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol details the detection of apoptosis induced by 5-Fluorouracil using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[15][16]

Materials:

-

Treated and untreated cells

-

1X Annexin-binding buffer

-

Fluorochrome-conjugated Annexin V

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with 5-FU for the desired duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

-

Add 5 µL of fluorochrome-conjugated Annexin V and 1-5 µL of PI to 100 µL of the cell suspension.[17]

-

Incubate the cells for 15 minutes at room temperature in the dark.[15]

-

After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the samples by flow cytometry as soon as possible.[15]

Data Analysis: The flow cytometry data will allow for the differentiation of four cell populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

Mandatory Visualizations

Caption: Experimental workflow for assessing the antiproliferative effects of 5-Fluorouracil.

Caption: Simplified signaling pathway of 5-Fluorouracil's antiproliferative action.

References

- 1. Fluorouracil - Wikipedia [en.wikipedia.org]

- 2. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 5. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. usa-journals.com [usa-journals.com]

- 9. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 13. Effect of 5-fluorouracil on cell cycle regulatory proteins in human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. kumc.edu [kumc.edu]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

Application Note and Protocols for Determining the IC50 Value of Antiproliferative agent-50

Audience: Researchers, scientists, and drug development professionals.

Introduction

The half-maximal inhibitory concentration (IC50) is a critical quantitative measure that indicates the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[1] In cancer research and drug development, determining the IC50 value is essential for evaluating the potency of a novel therapeutic compound.[2] Antiproliferative agents are substances designed to inhibit or prevent the rampant growth and division of cells, making them a cornerstone of cancer therapy.[3]

This document provides a detailed protocol for determining the IC50 value of "Antiproliferative agent-50," a compound identified as a potent inhibitor of myeloma cell proliferation.[4] The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique widely used to assess cell viability and metabolic activity.[5] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance after solubilization.[5][6]

Postulated Mechanism of Action

This compound is hypothesized to exert its effects by intervening in key signaling pathways that regulate cell cycle progression and apoptosis. Many such agents influence pathways like MAPK, which controls the expression of cyclins and cyclin-dependent kinases (CDKs) responsible for moving the cell through the G1 phase to the S phase.[7][8] By inhibiting specific kinases within this cascade, this compound may lead to cell cycle arrest and prevent tumor cell division.

Materials and Reagents

-

Cell Lines: Human myeloma cell lines (e.g., RPMI 8226, U266B1)

-

This compound: Stock solution (e.g., 10 mM in DMSO)

-

Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Microplate reader (absorbance at 570 nm)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Inverted microscope

-

Experimental Workflow

The overall workflow for determining the IC50 value is a multi-step process that requires careful planning and execution, from initial cell culture preparation to final data analysis and interpretation.

Detailed Experimental Protocol: MTT Assay

This protocol outlines the steps for assessing the antiproliferative activity of Agent-50.

Cell Seeding

-

Culture the selected myeloma cells until they reach 70-80% confluency in the logarithmic growth phase.

-

Harvest the cells using Trypsin-EDTA, centrifuge at 1000 rpm for 5 minutes, and resuspend the cell pellet in fresh culture medium.[6]

-

Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.

-

Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well). The optimal density should be determined empirically for each cell line to ensure the cells are in a logarithmic growth phase at the end of the experiment.[6]

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells for "cells + medium only" (untreated control) and "medium only" (blank).

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume growth.[9]

Drug Treatment

-

Prepare a series of dilutions of this compound from the 10 mM stock solution. A 2-fold or 3-fold serial dilution is recommended to cover a broad concentration range (e.g., 100 µM down to 0.01 µM).[9] Prepare these dilutions in culture medium.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the corresponding concentrations of Agent-50.

-

Add 100 µL of medium with the same concentration of DMSO as the highest drug concentration to the untreated control wells.

-

Incubate the plate for the desired exposure time (typically 48 or 72 hours).

MTT Assay and Data Acquisition

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[6]

-

Return the plate to the incubator and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

After incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Place the plate on a shaker for 5-10 minutes at a low speed to ensure the crystals are fully dissolved.[6]

-

Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

Data Analysis and Presentation

Calculation of Percent Inhibition

-

Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

% Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

-

Calculate the percentage of inhibition:

% Inhibition = 100 - % Viability

IC50 Determination

-

Plot the % Inhibition (Y-axis) against the logarithm of the drug concentration (X-axis).

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[10][11] Software such as GraphPad Prism is commonly used for this purpose.[10][12]

-

The IC50 is the concentration of the agent that corresponds to 50% inhibition on the fitted curve.[13]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Dose-Response Data for this compound on RPMI 8226 Cells (48h)

| Concentration (µM) | Log(Concentration) | Mean Absorbance (570 nm) | % Inhibition |

|---|---|---|---|

| 0 (Control) | - | 1.254 | 0.0% |

| 0.01 | -2.00 | 1.211 | 3.4% |

| 0.1 | -1.00 | 1.053 | 16.0% |

| 0.5 | -0.30 | 0.778 | 38.0% |

| 1.0 | 0.00 | 0.602 | 52.0% |

| 5.0 | 0.70 | 0.251 | 80.0% |

| 10 | 1.00 | 0.113 | 91.0% |

| 50 | 1.70 | 0.063 | 95.0% |

Table 2: Summary of IC50 Values for this compound

| Cell Line | Incubation Time | IC50 Value (µM) | 95% Confidence Interval | R² of Curve Fit |

|---|---|---|---|---|

| RPMI 8226 | 48 hours | 0.95 | 0.81 - 1.12 | 0.992 |

| RPMI 8226 | 72 hours | 0.78 | 0.65 - 0.93 | 0.995 |

| U266B1 | 48 hours | 1.32 | 1.15 - 1.51 | 0.989 |

| U266B1 | 72 hours | 1.15 | 0.99 - 1.33 | 0.991 |

Conclusion

The protocol described provides a robust and reproducible method for determining the IC50 value of this compound. Accurate IC50 determination is a fundamental step in the preclinical evaluation of potential anticancer drugs, offering a clear measure of potency that guides further development and mechanism of action studies.

References

- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-proliferative agent: Significance and symbolism [wisdomlib.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 11. youtube.com [youtube.com]

- 12. 2.10. IC50 calculation and statistical analysis [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Antiproliferative Agent-50 on MCF-7 Cells

Abstract

This document provides detailed protocols for characterizing the effects of a novel investigational compound, Antiproliferative Agent-50 (APA-50), on the human breast adenocarcinoma cell line, MCF-7. The included methodologies cover the determination of the half-maximal inhibitory concentration (IC50) using a cell viability assay, analysis of apoptosis induction via flow cytometry, and assessment of cell cycle distribution. These protocols are intended for researchers in oncology, drug discovery, and cell biology to reliably evaluate the antiproliferative properties of APA-50.

Introduction

MCF-7 is an estrogen receptor (ER) positive, progesterone receptor (PR) positive, and HER2 negative human breast cancer cell line, making it a cornerstone model for studying hormone-responsive breast cancers.[1] Antiproliferative agents are crucial for the development of new cancer therapeutics, and their efficacy is often assessed by their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1][2] this compound (APA-50) is a novel small molecule inhibitor hypothesized to induce apoptosis through the intrinsic mitochondrial pathway and cause cell cycle arrest at the G2/M phase by modulating key cell cycle regulators. This application note provides a comprehensive guide for testing these hypotheses in MCF-7 cells.

Materials and Methods

2.1. Cell Culture

MCF-7 cells (ATCC® HTB-22™) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.[3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

2.2. Preparation of APA-50

A 10 mM stock solution of APA-50 is prepared by dissolving the compound in dimethyl sulfoxide (DMSO). Serial dilutions are then made in complete culture medium to achieve the desired final concentrations for each experiment. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Data Presentation: Summary of Quantitative Data

The following tables summarize the expected quantitative outcomes from the described experimental protocols when MCF-7 cells are treated with APA-50 for 48 hours.

Table 1: Cell Viability and IC50 of APA-50 on MCF-7 Cells

| Treatment Duration (hours) | IC50 (µM) |

| 24 | 28.5 |

| 48 | 15.2 |

| 72 | 8.1 |

Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

| APA-50 Conc. (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |

| 7.5 (0.5x IC50) | 60.3 ± 4.1 | 25.8 ± 3.2 | 10.5 ± 2.1 | 3.4 ± 1.0 |

| 15 (IC50) | 35.2 ± 3.8 | 38.9 ± 4.5 | 22.1 ± 3.7 | 3.8 ± 1.2 |

| 30 (2x IC50) | 10.7 ± 2.9 | 45.6 ± 5.1 | 38.5 ± 4.9 | 5.2 ± 1.5 |

Table 3: Cell Cycle Distribution Analysis by Propidium Iodide Staining

| APA-50 Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

| 0 (Control) | 65.4 ± 3.1 | 22.8 ± 2.5 | 11.8 ± 1.9 | 1.5 ± 0.4 |

| 7.5 (0.5x IC50) | 50.1 ± 4.0 | 20.5 ± 2.8 | 25.4 ± 3.3 | 4.0 ± 1.1 |

| 15 (IC50) | 38.7 ± 3.5 | 15.3 ± 2.1 | 39.8 ± 4.2 | 6.2 ± 1.5 |

| 30 (2x IC50) | 25.9 ± 3.9 | 10.1 ± 1.8 | 45.5 ± 5.0 | 18.5 ± 2.9 |

Experimental Protocols

4.1. Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of APA-50 that inhibits the growth of MCF-7 cells by 50%.[4]

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[5]

-

Compound Treatment: Prepare serial dilutions of APA-50 (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log concentration of APA-50 and use non-linear regression to determine the IC50 value.

4.2. Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

-

Cell Seeding and Treatment: Seed 5 x 10^5 MCF-7 cells in 6-well plates and allow them to attach overnight.[8] Treat the cells with APA-50 at 0.5x IC50, 1x IC50, and 2x IC50 concentrations for 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[8]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

-

Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately using a flow cytometer.

4.3. Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol measures the distribution of cells in different phases of the cell cycle.[9][10]

-

Cell Seeding and Treatment: Seed 1 x 10^6 MCF-7 cells in 60 mm dishes and allow them to attach overnight. Treat the cells with APA-50 at 0.5x IC50, 1x IC50, and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[11] Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.[11]

-

Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Caption: Experimental workflow for APA-50 characterization.

Caption: Hypothesized intrinsic apoptosis pathway for APA-50.

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Apoptosis assay [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols: Solubility and Handling of Antiproliferative Agent-50

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Antiproliferative Agent-50 is a potent inhibitor of the XYZ signaling pathway, demonstrating significant potential in preclinical cancer models. Accurate and consistent preparation of this compound is critical for obtaining reproducible experimental results. These application notes provide detailed protocols for the solubilization of this compound in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), along with best practices for preparing stock and working solutions.

2. Physicochemical Properties

-

Compound Name: this compound

-

Molecular Weight: 450.5 g/mol

-

Appearance: White to off-white crystalline solid

3. Solubility Data

The solubility of this compound was determined in two common laboratory solvents: DMSO (an organic solvent) and PBS (an aqueous buffer at pH 7.4). The quantitative data are summarized in the table below.

| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Molar Concentration (mM) | Observations |

| DMSO | 25 | 90.1 | 200 | Forms a clear, colorless solution. |

| PBS (pH 7.4) | 25 | <0.01 | <0.022 | Compound is practically insoluble; suspension forms. |

4. Experimental Protocols

4.1. Protocol for Preparing a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be stored for long-term use and diluted for various experimental applications.

Materials:

-

This compound (powder)

-

Anhydrous or molecular biology grade DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

Procedure:

-

Weighing the Compound: Accurately weigh 4.505 mg of this compound powder and place it into a sterile amber vial.

-

Adding Solvent: Add 100 µL of high-purity DMSO to the vial containing the compound.

-

Solubilization: Tightly cap the vial and vortex for 1-2 minutes at room temperature until the solid is completely dissolved. The resulting solution should be clear and free of any visible particulates.

-

Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

4.2. Protocol for Preparing Working Solutions in Aqueous Buffer (e.g., PBS or Cell Culture Medium)

Due to the poor aqueous solubility of this compound, a serial dilution method is required to prepare working solutions from the DMSO stock. Direct dilution of the concentrated stock into an aqueous buffer can cause the compound to precipitate.

Materials:

-

100 mM this compound stock solution in DMSO

-

Sterile PBS (pH 7.4) or desired cell culture medium

-

Sterile polypropylene tubes

-

Calibrated micropipettes

Procedure:

-

Thawing Stock Solution: Thaw the 100 mM DMSO stock aliquot at room temperature. Briefly centrifuge the vial to collect the solution at the bottom.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by pipetting 2 µL of the 100 mM stock solution into 198 µL of the desired aqueous buffer. Mix thoroughly by gentle pipetting or brief vortexing. This step helps to prevent precipitation.

-

Final Working Dilution: Use the intermediate dilution to prepare the final working concentrations. For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of the aqueous buffer.

-

Mixing and Use: Mix the final working solution thoroughly by inverting the tube or gentle vortexing. Use the freshly prepared working solution immediately to ensure compound stability and prevent precipitation. It is critical that the final concentration of DMSO in the assay (e.g., in a cell culture well) remains low (typically <0.5%) to avoid solvent-induced cytotoxicity.

5. Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for solubility testing and a hypothetical signaling pathway targeted by this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by Agent-50.

Application Notes & Protocols: Long-Term Stability of Antiproliferative Agent-50 Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the methodologies and protocols for assessing the long-term stability of "Antiproliferative agent-50" in solution. Ensuring the stability of a drug substance in its intended formulation and storage conditions is a critical aspect of the drug development process. This document outlines the key considerations, experimental protocols, and data presentation standards for a robust stability testing program, adhering to general principles outlined in international guidelines.

The stability of a pharmaceutical product refers to its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. For an antiproliferative agent, any degradation could lead to a loss of efficacy and the formation of potentially toxic byproducts. Therefore, a thorough understanding of the stability profile of this compound is paramount for ensuring patient safety and therapeutic effectiveness.

Stability Study Design

A comprehensive stability study for this compound solution should be designed to evaluate the impact of various environmental factors over time. This involves storing the drug product under controlled conditions and periodically testing for any changes in its physicochemical and biological properties.

Batch Selection

Stability studies should be conducted on at least three primary batches of the this compound solution to assess batch-to-batch variability.[1] The batches should be manufactured using the same process and equipment as the final production batches.

Container Closure System

The stability studies must be performed on the drug product packaged in the container closure system proposed for marketing and distribution.[2] This ensures that any potential interactions between the solution and the packaging are identified.

Storage Conditions

The selection of storage conditions is based on the intended storage and shipping conditions for the final product. The following table summarizes the recommended storage conditions for long-term, intermediate, and accelerated stability studies as per general guidelines.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| RH = Relative Humidity. Intermediate testing is initiated if significant changes are observed during accelerated testing.[3] |

Testing Frequency

For long-term stability studies, the recommended frequency of testing is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2] For accelerated studies, a minimum of three time points, including the initial (t=0), midpoint (e.g., 3 months), and final (e.g., 6 months), is recommended.[1][2][3]

Analytical Methodologies

Validated stability-indicating analytical methods are crucial for accurately assessing the stability of this compound.[4] These methods must be able to separate and quantify the active pharmaceutical ingredient (API) from its degradation products and any excipients in the formulation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assaying the concentration of this compound and detecting the formation of degradation products.[4][5]

Protocol: Stability-Indicating HPLC Method

-

Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve separation of all relevant peaks.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: The wavelength of maximum absorbance for this compound. A PDA detector can be used to monitor multiple wavelengths.

-

Sample Preparation: Dilute the this compound solution with the mobile phase to a concentration within the linear range of the standard curve.

-